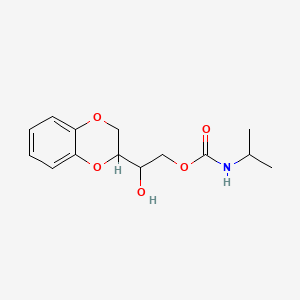
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse pharmacological activities, including cardiovascular and central nervous system effects. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate typically involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the hydroxyethyl and isopropylcarbamate groups. One common method involves the reaction of 1,4-benzodioxane with ethylene oxide to form 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl ether, followed by the reaction with isopropyl isocyanate to introduce the isopropylcarbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate group, converting it to amines.
Substitution: The benzodioxane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzodioxane derivatives.
Aplicaciones Científicas De Investigación
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on cardiovascular and central nervous systems.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features.
2-(1,4-Benzodioxan-2-yl)ethanol: A related compound with a hydroxyethyl group.
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethylamine: A derivative with an amine group instead of a carbamate.
Uniqueness
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate is unique due to the presence of both hydroxyethyl and isopropylcarbamate groups, which confer distinct chemical and pharmacological properties.
Propiedades
Número CAS |
13887-59-7 |
|---|---|
Fórmula molecular |
C14H19NO5 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H19NO5/c1-9(2)15-14(17)19-7-10(16)13-8-18-11-5-3-4-6-12(11)20-13/h3-6,9-10,13,16H,7-8H2,1-2H3,(H,15,17) |
Clave InChI |
HHPCQLLZYJQHJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
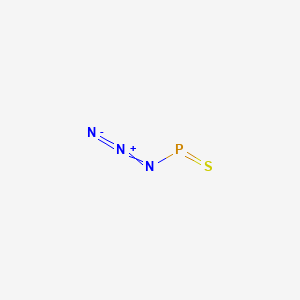
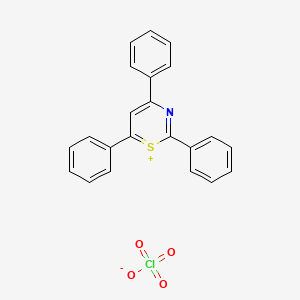

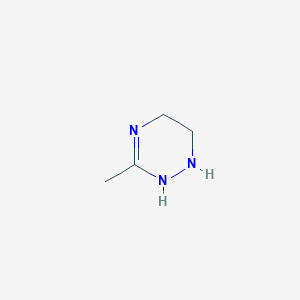
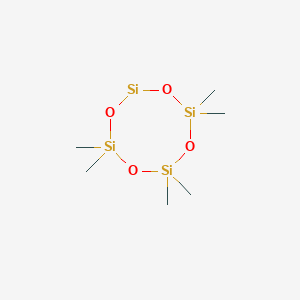
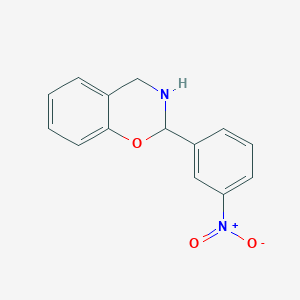
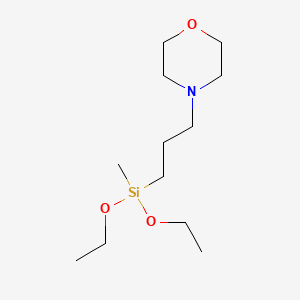
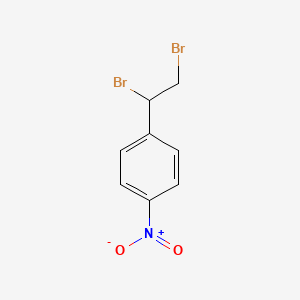
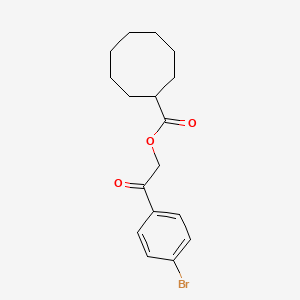
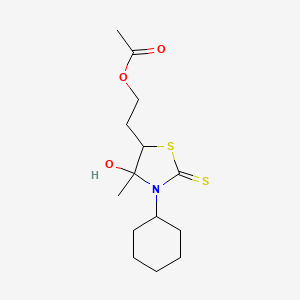
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
